molecular formula C8H7ClN2O B1287334 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1039416-36-8

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1287334
CAS No.: 1039416-36-8
M. Wt: 182.61 g/mol
InChI Key: NBOXKWPAFWOANI-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O. It is a yellow solid at room temperature and is used in various scientific research applications. The compound is characterized by the presence of a chloro group attached to an imidazo[1,2-a]pyridine ring system, with a methanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of (6-Chloroimidazo[1,2-a]pyridin-2-yl)aldehyde or (6-Chloroimidazo[1,2-a]pyridin-2-yl)carboxylic acid.

    Reduction: Formation of (6-Hydroxyimidazo[1,2-a]pyridin-2-yl)methanol.

    Substitution: Formation of (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol or (6-Thioimidazo[1,2-a]pyridin-2-yl)methanol.

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The chloro group and the imidazo[1,2-a]pyridine ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

  • (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
  • (6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
  • (6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid)

Comparison: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the methanol group at the 2-position, which imparts different chemical reactivity and biological activity compared to its analogs. For example, (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has an acetic acid group instead of a methanol group, leading to different solubility and reactivity properties .

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOXKWPAFWOANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599428
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039416-36-8
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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